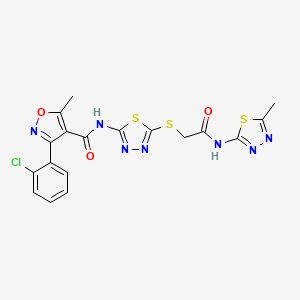
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dimethyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C6H8N2O . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a carbaldehyde group attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
Vilsmeier-Haak Formylation
The Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles has been shown to lead to the formation of the corresponding 4-formyl derivatives. This process underscores the reactivity of the pyrazole ring towards formylation, providing a pathway to synthesize 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, which can be further transformed through alkaline hydrolysis and heating into valuable intermediates for organic synthesis (Attaryan et al., 2006).
Synthesis of Novel Symmetric 1,4-Dihydropyridines
In another study, the compound was used in the synthesis of a new series of 1,4-dihydropyridines bearing a pyrazole moiety. This synthesis, which involves a variation of the classical Hantzsch synthesis, highlights the versatility of the compound in facilitating the generation of functionally rich dihydropyridines (Thakrar et al., 2012).
Organically Modified Silica for Metal Extraction
A novel application involves the modification of silica with pyrazole-3-carbaldehyde for the solid-liquid extraction of heavy metals. This chelating matrix demonstrates the compound's potential in environmental cleanup and analytical chemistry for the selective extraction and recovery of metals from aqueous solutions (Radi et al., 2013).
Anticonvulsant and Analgesic Activities
Further research into pyrazole analogues derived from the compound has shown promising anticonvulsant and analgesic activities. These studies reveal the therapeutic potential of compounds synthesized from 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, providing a foundation for the development of new medications (Viveka et al., 2015).
Antimicrobial Activity
The compound has also been utilized in the synthesis of novel chitosan Schiff bases with heterocyclic moieties, exhibiting significant antimicrobial activity. This application showcases the compound's role in creating bioactive materials with potential uses in healthcare and material science (Hamed et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dimethylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-8(2)6(5)4-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBNVXIPYCEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171645-70-7 |
Source


|
| Record name | 1,4-dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)




![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)



![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)


